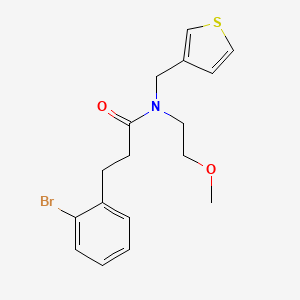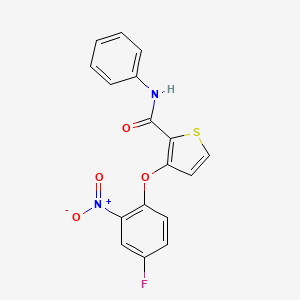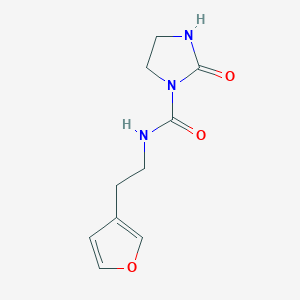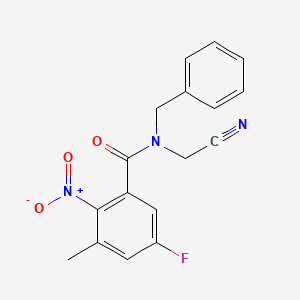
3-(4-Methylpiperazin-1-yl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpiperazin-1-yl)picolinonitrile, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the picolinonitrile family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Catechol Oxidase Activity Modulation
The synthesis of unsymmetrical dicopper(II) complexes, including 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(thiomorpholin-4-yl)ethyl}aminomethyl]phenol, aims to model the active site of type 3 copper proteins. These complexes have shed light on the influence of a thioether group near the metal site on catecholase activity, contributing significantly to our understanding of the enzymatic behavior of copper proteins (Merkel et al., 2005).
Antioxidant and Enzymatic Inhibition
Benzimidazole derivatives containing a 4-methylpiperazin-1-yl group have been synthesized and shown to exhibit in vitro antioxidant activities and act as glucosidase inhibitors. These compounds, synthesized through a 'onepot' nitro reductive cyclization reaction, demonstrate the potential for therapeutic applications due to their high scavenging activity and α-glucosidase inhibitory potency, offering a new avenue for the development of treatments for oxidative stress-related diseases and diabetes (Özil et al., 2018).
Luminescence Vapochromism in Coordination Chemistry
Research into the solvent- and vapor-induced isomerization between luminescent solids containing picoline (methyl pyridine) derivatives has provided valuable insights into the structural basis for luminescence vapochromism. These findings have implications for the development of responsive luminescent materials, which could have applications in sensors and display technologies (Cariati et al., 2000).
Crystal Structure and Hydrogen Bonding in Pharmaceutical Compounds
The study of lomefloxacinium picrate, involving a protonated piperazine ring from a similar structural family, emphasizes the importance of crystal structure analysis in understanding the intermolecular interactions within pharmaceutical compounds. This research aids in the design of drugs with optimized efficacy and stability (Jasinski et al., 2011).
Synthetic Methodologies and Chemical Transformations
Efforts to synthesize heterocycles via picolinium bromide, generating compounds like 2-picolinium N-ylide, highlight innovative synthetic methodologies in organic chemistry. These reactions lead to the formation of cycloadducts and other heterocyclic structures, underscoring the versatility of picolinium derivatives in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Darwish, 2008).
Safety and Hazards
The safety data sheet for 3-(4-Methylpiperazin-1-yl)aniline, a similar compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mecanismo De Acción
Target of Action
Related compounds have shown anti-inflammatory effects , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may interact with targets involved in inflammation.
Biochemical Pathways
Related compounds have been shown to affect inflammatory pathways , suggesting that this compound may have similar effects.
Result of Action
Related compounds have been shown to have anti-inflammatory effects , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the piperazine derivative and the biomolecules it interacts with .
Cellular Effects
Other piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-3-2-4-13-10(11)9-12/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHAIXRTUQSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2574372.png)
![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2574375.png)
![N-cyclopentyl-1-[(2,5-dimethylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2574376.png)

![4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2574379.png)


![Ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2574385.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2574386.png)
![N-[2-(4-benzylpiperazin-1-yl)-1-methyl-2-thien-2-ylethyl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2574387.png)



